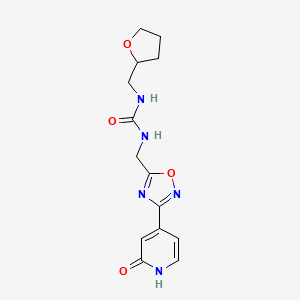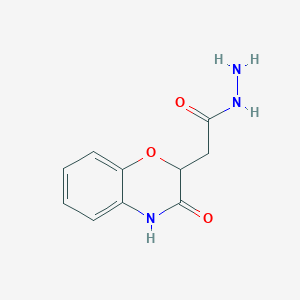![molecular formula C26H21N3OS B2989569 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793873-81-0](/img/structure/B2989569.png)
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound with potential applications in various fields of scientific research. The structure comprises a pyrrolo[3,2-d]pyrimidine core, which is known for its bioactivity, making it of significant interest in medicinal chemistry. Its complex structure offers numerous possibilities for interactions at the molecular level, giving it potential as a lead compound in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multistep organic reactions. Key steps may include the formation of the pyrrolo[3,2-d]pyrimidine ring system followed by selective functionalization to introduce the benzylthio and tolyl groups.
Industrial Production Methods: Industrial production of this compound would likely focus on optimizing yield and purity through efficient synthetic routes. Techniques such as high-throughput synthesis and automated reaction monitoring could be employed to scale up the production.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the sulfur-containing benzylthio group.
Reduction: Reduction could affect the nitro or carbonyl groups, depending on specific structural variations.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to modify the aromatic rings or introduce new functional groups.
Common Reagents and Conditions: Common reagents might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Solvents such as dichloromethane or toluene might be employed to optimize reaction conditions.
Major Products: The major products depend on the specific reactions performed. Oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines, and substitution could introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a scaffold for the development of new synthetic methodologies and to explore reactivity patterns of heterocyclic compounds. Biology: Investigated for its potential to interact with biological macromolecules, possibly acting as enzyme inhibitors or receptor antagonists. Medicine: Explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antiviral activities. Industry: Could serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, possibly involving binding to enzymes or receptors. The exact mechanism might include inhibition of enzymatic activity, modulation of receptor functions, or interference with cellular pathways.
Similar Compounds
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one: Slightly different ring system.
7-phenyl-3-(m-tolyl)-2-thio-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the benzyl group.
2-(benzylthio)-7-methyl-3-phenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Variation in substitution pattern.
Uniqueness: The uniqueness of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, providing distinct advantages for targeted applications in research and industry.
That’s your deep dive into this fascinating compound. Intrigued by a particular aspect?
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-9-8-14-21(15-18)29-25(30)24-23(22(16-27-24)20-12-6-3-7-13-20)28-26(29)31-17-19-10-4-2-5-11-19/h2-16,27H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXYXYVULREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)

![5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B2989493.png)

![3-Methyl-5-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2989497.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2989502.png)
![3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2989503.png)


![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)
